N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide
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Overview
Description
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide is a complex organic compound with the molecular formula C14H13F3N4O3 . This compound features a unique structure that includes a cyclopropanecarboxamide group, a trifluoromethyl group, and a pyridinylmethyl group attached to an imidazolidinyl ring. Its molecular weight is approximately 342.27 Da .
Preparation Methods
The synthesis of N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidinyl ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinyl ring.
Introduction of the trifluoromethyl group: This can be achieved through the reaction of the imidazolidinyl intermediate with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the pyridinylmethyl group: This step involves the reaction of the trifluoromethylated imidazolidinyl intermediate with a pyridinylmethyl halide under basic conditions.
Formation of the cyclopropanecarboxamide group: This final step involves the reaction of the pyridinylmethylated intermediate with cyclopropanecarboxylic acid or its derivatives under acidic or basic conditions.
Chemical Reactions Analysis
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinylmethyl group, using nucleophiles such as amines or thiols under basic conditions.
Scientific Research Applications
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context of the study .
Comparison with Similar Compounds
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-[2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl]acetamide: This compound has a similar imidazolidinyl ring and trifluoromethyl group but differs in the substituents attached to the ring.
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound features a pyrrolidinyl ring and a tetrazinyl group, making it structurally related but functionally distinct.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: This compound has a pyrrolidinyl ring and a benzonitrile group, providing a different chemical context for similar functional groups.
Properties
Molecular Formula |
C14H13F3N4O3 |
---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)13(19-10(22)9-3-4-9)11(23)21(12(24)20-13)7-8-2-1-5-18-6-8/h1-2,5-6,9H,3-4,7H2,(H,19,22)(H,20,24) |
InChI Key |
AHQQHWWEWDJAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2(C(=O)N(C(=O)N2)CC3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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